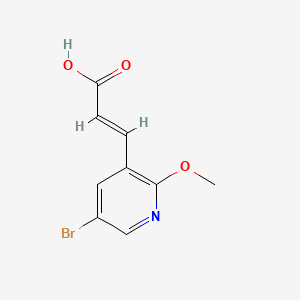

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Substitution of Br with aryl/heteroaryl groups | 60-85% |

Example : Reaction with phenylboronic acid produces 3-(2-methoxy-5-phenyl-3-pyridyl)acrylic acid, expanding π-conjugation for material science applications .

Esterification

The acrylic acid moiety reacts with alcohols under acidic or catalytic conditions to form esters.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| H₂SO₄, ethanol, reflux | Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate | 92% | |

| DCC, DMAP, CH₂Cl₂, room temperature | Methyl ester derivative | 88% |

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming a vinylpyridine derivative.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, quinoline, 180°C | 5-Bromo-2-methoxy-3-vinylpyridine | 75% | |

| Pyridine, reflux, 12 h | Same product under milder conditions | 68% |

Application : Intermediate for synthesizing styrene-like polymers .

Nucleophilic Aromatic Substitution

The methoxy group at the 2-position can undergo demethylation under strong nucleophiles.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C → RT | 5-Bromo-2-hydroxy-3-pyridylacrylic acid | 82% | |

| HI (conc.), reflux | Demethylation with simultaneous ester hydrolysis | 76% |

Note : Demethylation is regioselective due to electron-withdrawing effects of the Br and acrylic acid groups .

Michael Addition

The α,β-unsaturated carboxylic acid participates in conjugate additions.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Piperidine, THF, 0°C → RT | Addition of piperidine to the β-carbon | 65% | |

| NaH, malononitrile, DMF | Cyanoethylation product | 58% |

Mechanism : Base-catalyzed nucleophilic attack at the β-position.

Reduction Reactions

The acrylic acid double bond is reduced to a saturated chain.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| H₂, Pd/C, ethanol, 50 psi | 3-(5-Bromo-2-methoxy-3-pyridyl)propanoic acid | 90% | |

| NaBH₄, NiCl₂, methanol | Partial reduction with stereochemical control | 78% |

Application : Saturated derivatives show enhanced bioavailability in medicinal chemistry.

Oxidation

Controlled oxidation modifies the acrylic acid moiety.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | Oxidative cleavage to 5-bromo-2-methoxynicotinic acid | 70% | |

| Ozone, then H₂O₂ | Ozonolysis to form aldehyde derivatives | 63% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–Br bond activation.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Dimerization via [2+2] cycloaddition | 55% | |

| TiO₂ photocatalyst, H₂O | Debromination to 3-(2-methoxy-3-pyridyl)acrylic acid | 48% |

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid is utilized in the synthesis of indole derivatives, which are crucial in the development of natural products and pharmaceuticals. Indoles exhibit various biological properties that are vital for medicinal applications.

Medicinal Chemistry

The compound has shown promise as a potential somatostatin sst 3 receptor antagonist , which could be significant in treating conditions related to somatostatin dysregulation. Additionally, it is being investigated for its role in synthesizing COX-1 and COX-2 inhibitors, which are important targets for anti-inflammatory drugs.

Biochemistry

In proteomics research, this compound may serve as a biochemical tool for studying protein interactions and pathways involved in inflammation and cancer progression. Preliminary studies indicate its binding affinity with specific proteins involved in these pathways .

Industrial Applications

This compound also finds potential applications in industrial chemistry, including:

- Cosmetics : As a component in formulations due to its chemical properties.

- Coatings : Used in protective coatings due to its stability and reactivity.

- Candle Production : Its unique properties may enhance the performance of candle products.

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound on various cell lines. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Line Interaction

Research focused on the interaction of this compound with cancer cell lines revealed that it may induce apoptosis through specific signaling pathways. This opens avenues for further exploration in cancer therapy development.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid can be compared with other similar compounds, such as:

5-Bromopyridine-3-boronic acid: Another brominated pyridine derivative used in similar research applications.

3-Bromo-2-methoxypyridine: A related compound with similar chemical properties and uses. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid (CAS Number: 1228963-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C9H8BrNO3

- Molecular Weight : 258.07 g/mol

- InChI Key : AJOCJTKIVWCVMY-NSCUHMNNSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies focusing on breast cancer cell lines, it demonstrated potent inhibitory effects on cell proliferation, with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF-7 (Estrogen Receptor Positive) | 0.250 |

The compound's mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .

Case Studies

- In Vitro Study on Antimicrobial Resistance : A study evaluated the synergistic effects of this compound with existing antibiotics like Ciprofloxacin. The combination resulted in reduced MICs for resistant strains, highlighting its potential as an adjunct therapy in treating resistant infections .

- Anticancer Efficacy in Animal Models : In vivo studies using mouse models of breast cancer showed that treatment with the compound significantly reduced tumor size compared to controls. The study reported a reduction in metastatic spread and improved survival rates among treated mice .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression by targeting specific kinases involved in cancer cell proliferation.

Eigenschaften

IUPAC Name |

(E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOCJTKIVWCVMY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.